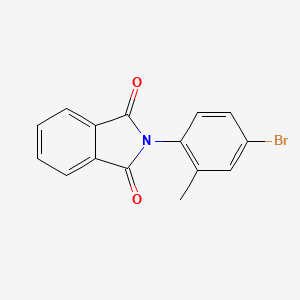2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
CAS No.: 519169-56-3
Cat. No.: VC4594263
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.154
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 519169-56-3 |
|---|---|
| Molecular Formula | C15H10BrNO2 |
| Molecular Weight | 316.154 |
| IUPAC Name | 2-(4-bromo-2-methylphenyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
| Standard InChI Key | UXOWCYKOWZBSCI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. This compound features a brominated phenyl group attached to an isoindoline nucleus, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of isoindoline derivatives typically involves condensation reactions between aromatic primary amines and maleic anhydride derivatives. For 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione, specific synthesis protocols might involve modifications to accommodate the bromo and methyl substitutions on the phenyl ring.
Biological Activities
Isoindoline derivatives are known for their potential biological activities:
Pharmacological Implications
These compounds can interact with various biological targets such as enzymes or receptors. While specific studies on 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione may be limited or ongoing, related compounds have shown promise in modulating signaling pathways associated with neurodegenerative diseases.
Research Findings
Current literature does not provide extensive research findings specifically focused on 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione beyond its structural characterization and potential applications inferred from related compounds:
Future Directions
Future studies could explore its pharmacokinetic properties (e.g., absorption, distribution), efficacy against specific disease models (e.g., neurodegenerative diseases), and safety profiles through comprehensive preclinical trials.
Given the lack of direct references to this compound's detailed research findings in available sources up to early February 2025:
To summarize:
-
The chemical structure of “ “ “ “(C15H10BrNO)”* ” ” “” ” “” ” ” ” ” ” \\ text{ring attached }to an” “ \\ text{ISOINDOLINE }nucleus.
The synthesis typically involves condensation reactions.
Biological activities may include interactions with enzymes or receptors.
Further research is needed for detailed pharmacological implications.
For more precise data tables or recent experimental results directly applicable to this compound:
Additional scientific publications focusing specifically on "(C15H10BrNO)", including those detailing synthesis methods tailored for it or exploring its pharmacological effects comprehensively would be necessary.*
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume